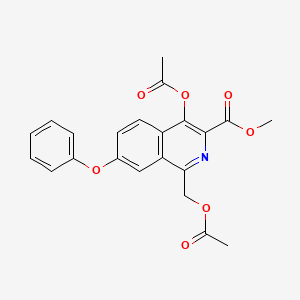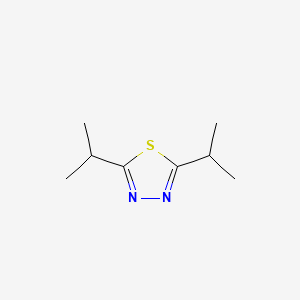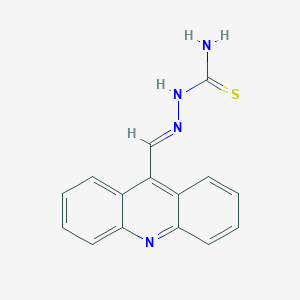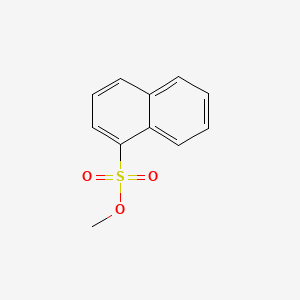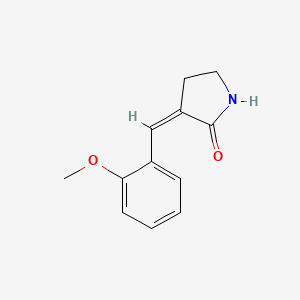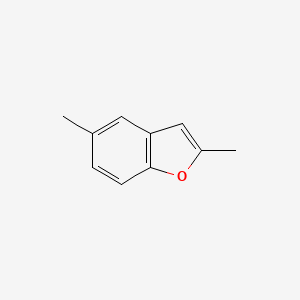
3-Acetyl-4-hydroxycinnoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4-hydroxycinnoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is known for its unique structural features and diverse pharmacological properties, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-4-hydroxycinnoline typically involves the acetylation of 4-hydroxycinnoline. One common method includes the reaction of 4-hydroxycinnoline with acetyl chloride in the presence of a base such as pyridine . Another approach involves the use of acetic anhydride as the acetylating agent under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Acetyl-4-hydroxycinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include quinones, alcohols, and substituted cinnoline derivatives .
Applications De Recherche Scientifique
3-Acetyl-4-hydroxycinnoline has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-acetyl-4-hydroxycinnoline involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .
Comparaison Avec Des Composés Similaires
3-Acetyl-4-hydroxyquinolin-2(1H)-one: Shares similar structural features and pharmacological properties.
3-Acetyl-4-hydroxycoumarin: Known for its antimicrobial and antioxidant activities.
Uniqueness: 3-Acetyl-4-hydroxycinnoline is unique due to its specific structural configuration, which imparts distinct biological activities. Its ability to undergo diverse chemical reactions also sets it apart from similar compounds .
Propriétés
Formule moléculaire |
C10H8N2O2 |
|---|---|
Poids moléculaire |
188.18 g/mol |
Nom IUPAC |
3-acetyl-1H-cinnolin-4-one |
InChI |
InChI=1S/C10H8N2O2/c1-6(13)9-10(14)7-4-2-3-5-8(7)11-12-9/h2-5H,1H3,(H,11,14) |
Clé InChI |
RZXNQPGHGIDBQX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NNC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



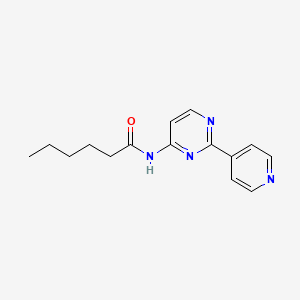
![Methyl 5-[4-(benzyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900322.png)
![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)

